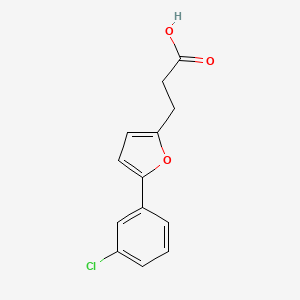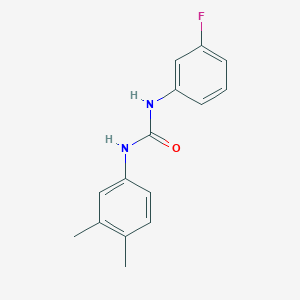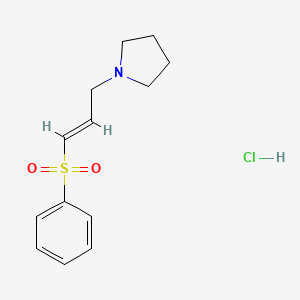
Dispiro(2.0.2.4)decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dispiro(2024)decane is a unique organic compound with the molecular formula C₁₀H₁₆ It is characterized by its distinctive structure, which includes two spiro-connected cyclopropane rings and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.4)decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with cyclohexane derivatives in the presence of a strong base or catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While this compound is not widely produced on an industrial scale, its synthesis in research laboratories follows similar principles to those used in small-scale synthesis. The key challenge in industrial production is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Dispiro(2.0.2.4)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
科学的研究の応用
Dispiro(2.0.2.4)decane has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: Its stability and reactivity make it useful in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which Dispiro(2.0.2.4)decane exerts its effects depends on the specific application. In chemical reactions, its spirocyclic structure can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets through non-covalent interactions, such as hydrogen bonding or van der Waals forces. The exact pathways involved are subject to ongoing research and may vary depending on the context.
類似化合物との比較
Dispiro(2.0.2.4)decane can be compared with other spirocyclic compounds, such as:
Dispiro(3.1.3.1)decane: This compound has a similar spirocyclic structure but with different ring sizes, leading to variations in reactivity and stability.
Spiro[4.4]nonane: Another spirocyclic compound with a different ring system, which can result in distinct chemical properties.
Spiro[5.5]undecane:
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various research applications.
特性
CAS番号 |
24029-74-1 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
dispiro[2.0.24.43]decane |
InChI |
InChI=1S/C10H16/c1-2-4-10(7-8-10)9(3-1)5-6-9/h1-8H2 |
InChIキー |
BNGAGYMTAFZQJE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC2)C3(C1)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


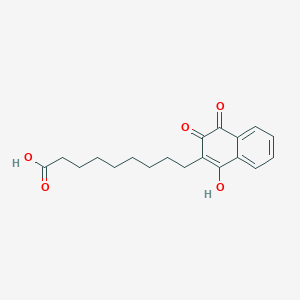
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
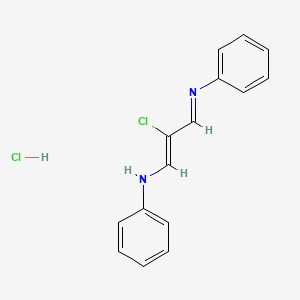
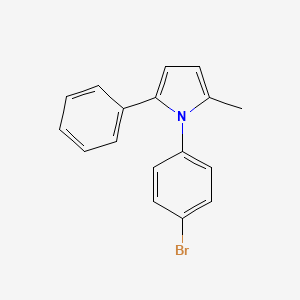
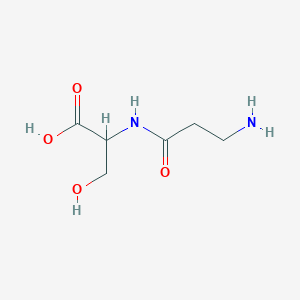

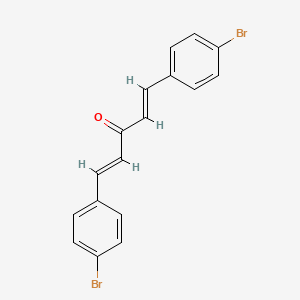
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)


